Cas no 207405-59-2 (Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 6-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azabicyclo-[2.2.1]heptane-2-carboxylate
- tert-butyl 5-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate
- 2-azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
- tert-butyl (1R,4S,5R)-5-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate
- 6-Hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester
- (1r,4s,6s)-rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane
- A879459
- (1R,4S,6R)-2-Boc-2-azabicyclo[2.2.1]heptan-6-ol
- MFCD29035258
- PB41676
- CS-0038520
- 1893407-98-1
- tert-butyl (5S)-5-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate
- SY277642
- 2-BOC-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE
- 207405-59-2
- SB46461
- 198835-02-8
- tert-butyl exo-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- MFCD30470809
- SY343951
- PB41597
- exo-6-Hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester
- AKOS015996956
- DTXSID30709559
- SY343952
- MFCD20231079
- (1r,4s,6s)-rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- SS-4532
- PB49175
- exo-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane
- 198835-05-1
- MFCD20278316
- AM803487
- SY343950
- tert-Butyl6-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate
- SY097637
- PB49174
- AB86233
- 1099570-25-8
- tert-butyl endo-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- (1S,4R,6R)-2-Boc-2-azabicyclo[2.2.1]heptan-6-ol
- SCHEMBL7885739
- MFCD22209823
- 2-Boc-2-azabicyclo[2.2.1]heptan-6-ol
- (1R,4S,6S)-2-Boc-2-azabicyclo[2.2.1]heptan-6-ol
- (1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
-
- MDL: MFCD20278316
- Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3
- InChI Key: PABFVGKPNHVSCG-UHFFFAOYSA-N
- SMILES: OC1CC2CN(C(=O)OC(C)(C)C)C1C2
Computed Properties
- Exact Mass: 213.13649347g/mol
- Monoisotopic Mass: 213.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 1.1
Experimental Properties
- Density: 1.181
- Boiling Point: 310.3±25.0°C at 760 mmHg
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XI396-250mg |
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | 96% | 250mg |
405CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XI396-100mg |
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | 96% | 100mg |
150CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B841208-250mg |
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | 96% | 250mg |
412.20 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05709-25g |
2-azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester |
207405-59-2 | 95% | 25g |
$1050 | 2023-09-07 | |
| Fluorochem | 210837-250mg |
tert-Butyl 6-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | 95% | 250mg |
£73.00 | 2022-03-01 | |
| Fluorochem | 210837-1g |
tert-Butyl 6-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | 95% | 1g |
£133.00 | 2022-03-01 | |
| Fluorochem | 210837-5g |
tert-Butyl 6-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | 95% | 5g |
£412.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T46730-250mg |
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | - | 250mg |
¥938.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T46730-50mg |
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | - | 50mg |
¥318.0 | 2023-09-06 | |
| TRC | B943505-50mg |
tert-Butyl 6-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate |
207405-59-2 | 50mg |
$ 50.00 | 2022-06-06 |
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Suppliers
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Recent Advances in the Synthesis and Applications of Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-59-2)
The compound Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-59-2) has garnered significant attention in recent years due to its versatile applications in pharmaceutical chemistry and drug discovery. This bicyclic scaffold serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological potential, and investigating its role in the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic pathway for 207405-59-2, achieving a 78% yield through a novel asymmetric hydrogenation protocol. The researchers emphasized the compound's structural rigidity, which makes it an ideal building block for constrained peptidomimetics. This advancement addresses previous challenges in scalability and enantioselectivity, paving the way for more efficient production of derivatives for biological evaluation.
In the realm of CNS drug development, a team from MIT reported the successful incorporation of this bicyclic moiety into dopamine D3 receptor-selective ligands (Nature Communications, 2024). The 6-hydroxy group proved crucial for water solubility and blood-brain barrier penetration, while the tert-butyloxycarbonyl (Boc) protecting group allowed for facile further functionalization. These findings highlight the compound's dual role as both a structural element and a synthetic handle in medicinal chemistry.
Recent computational studies (Journal of Chemical Information and Modeling, 2023) have provided new insights into the conformational preferences of 207405-59-2 and its derivatives. Molecular dynamics simulations revealed that the bicyclic core maintains remarkable rigidity even when functionalized at multiple positions, explaining its popularity in designing conformationally restricted analogs of flexible drug candidates. This property is particularly valuable in developing protease inhibitors and GPCR modulators.
The antimicrobial potential of derivatives based on this scaffold was explored in a 2024 ACS Infectious Diseases publication. Researchers synthesized a series of quaternary ammonium compounds featuring the 2-azabicyclo[2.2.1]heptane core and found several analogs with potent activity against multidrug-resistant Gram-positive pathogens. The presence of the 6-hydroxy group was identified as critical for membrane penetration and target binding.
Ongoing clinical trials (as of Q2 2024) include two investigational new drugs incorporating this structural motif: a neurokinin-1 receptor antagonist for chemotherapy-induced nausea and a novel antiviral targeting the SARS-CoV-2 main protease. The pharmaceutical industry's growing interest in 207405-59-2 derivatives underscores their potential to address unmet medical needs across multiple therapeutic areas.
Future research directions likely will focus on expanding the chemical space around this scaffold through diversity-oriented synthesis and investigating its applications in targeted protein degradation (PROTACs) and covalent inhibitor design. The compound's unique stereochemical features and functional group compatibility position it as a valuable tool for next-generation drug discovery efforts.
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